molecular formula C6H2Br2FI B1410452 1,4-Dibromo-2-fluoro-6-iodobenzene CAS No. 1803778-24-6

1,4-Dibromo-2-fluoro-6-iodobenzene

Cat. No.: B1410452
CAS No.: 1803778-24-6
M. Wt: 379.79 g/mol
InChI Key: BKBDANQAVJQKDW-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluoro-6-iodobenzene is a polycyclic aromatic hydrocarbon used in organic synthesis, pharmaceutical and medicinal research, and biochemical analysis. This compound is characterized by its unique combination of bromine, fluorine, and iodine atoms attached to a benzene ring, which imparts specific chemical properties and reactivity.

Preparation Methods

The synthesis of 1,4-Dibromo-2-fluoro-6-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of benzene derivatives, where bromine, fluorine, and iodine are introduced under controlled conditions. Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to achieve the desired substitution pattern .

Chemical Reactions Analysis

1,4-Dibromo-2-fluoro-6-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution reactions where the halogen atoms can be replaced by other substituents.

    Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura coupling, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dibromo-2-fluoro-6-iodobenzene is utilized in several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its unique halogenation pattern, which can influence biological activity.

    Biochemical Analysis: It is employed in various analytical techniques to study the behavior and interactions of halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-fluoro-6-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates electrophilic aromatic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1,4-Dibromo-2-fluoro-6-iodobenzene can be compared with other halogenated benzene derivatives, such as:

    2-Bromo-4-fluoro-1-iodobenzene: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.

    4-Fluoroiodobenzene: Lacks the bromine atoms, resulting in different chemical properties and uses.

    1-Bromo-2-fluoro-4-iodobenzene: Another isomer with distinct reactivity due to the different arrangement of halogen atoms.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and makes it valuable for specialized applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2,5-dibromo-1-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-3-1-4(9)6(8)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBDANQAVJQKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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